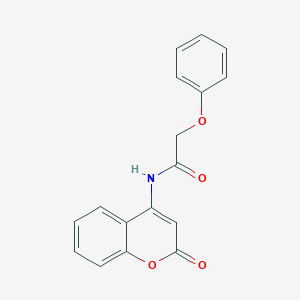![molecular formula C21H19Cl2N3O3 B252144 N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-10198409, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. JNJ-10198409 has been studied extensively for its potential therapeutic applications in pain management.
Mécanisme D'action
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a selective antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide binds to the TRPV1 receptor and blocks its activation by endogenous ligands such as capsaicin, heat, and protons. This results in the inhibition of pain signaling in nociceptive neurons.
Biochemical and Physiological Effects
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have a good safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the TRPV1 receptor, which allows for the study of the specific role of TRPV1 in pain signaling. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have a good safety profile in preclinical studies. However, there are also limitations to the use of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in lab experiments. Its low solubility in water may limit its use in certain experiments, and its high cost may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the study of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. One potential application is in the development of new pain medications. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. Another potential application is in the study of the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Finally, there is potential for the development of new TRPV1 antagonists with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2,5-dichlorofuran with ethyl 3-aminopropionate to form the corresponding ester. The ester is then converted to the amide using 3,4-dichlorophenyl isocyanate. The resulting amide is then reacted with 6-methyl-3-pyridinecarboxylic acid to form N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. The overall yield of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is approximately 12%.
Applications De Recherche Scientifique
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Propriétés
Formule moléculaire |
C21H19Cl2N3O3 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-[3-[[5-(3,4-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-13-3-4-15(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)14-5-6-16(22)17(23)11-14/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28) |
Clé InChI |
OFMJMLFMSCQANI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)


![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)